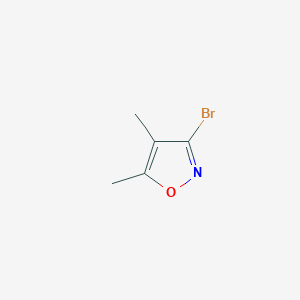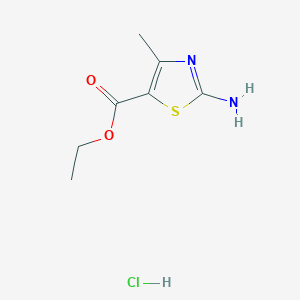
2-甲基-3-硝基吡啶盐酸盐
描述
2-Methyl-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. It is a derivative of pyridine, featuring a nitro group (-NO2) at the 3-position and a methyl group (-CH3) at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
2-Methyl-3-nitropyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the study of reaction mechanisms and as a reagent in organic synthesis.
作用机制
In terms of its potential mode of action, it’s important to note that nitropyridines are often used in the synthesis of various pharmaceuticals, and their mode of action would largely depend on the specific drug they’re incorporated into .
As for the action environment, the stability and efficacy of 2-Methyl-3-nitropyridine hydrochloride could be influenced by factors such as temperature, pH, and presence of other chemicals. For instance, it’s recommended to store the compound in a refrigerator, suggesting that it might be sensitive to heat .
生化分析
Biochemical Properties
It is known to be used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles
Cellular Effects
Its derivatives, such as 3-azaindolyl-4-arylmalemides, have been shown to exhibit antiproliferative activity , suggesting that 2-Methyl-3-nitropyridine hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This suggests that 2-Methyl-3-nitropyridine hydrochloride may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitropyridine hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-methylpyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically takes place at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-methyl-3-nitropyridine hydrochloride may involve large-scale nitration reactions with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Methyl-3-nitropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of 2-methyl-3-nitropyridine hydrochloride can yield various oxidized products, depending on the specific conditions and reagents used.
Reduction: The reduction of the nitro group can produce 2-methyl-3-aminopyridine hydrochloride.
Substitution: Substitution reactions can lead to the formation of different substituted pyridine derivatives.
相似化合物的比较
3-Nitropyridine
2-Methylpyridine
3-Nitro-2-methylpyridine
2-Methyl-3-aminopyridine
属性
IUPAC Name |
2-methyl-3-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKGYBGDBXGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376461 | |
| Record name | 2-methyl-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63585-69-3 | |
| Record name | 2-methyl-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















